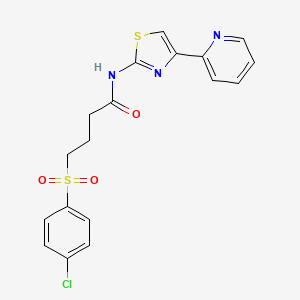

4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3S2/c19-13-6-8-14(9-7-13)27(24,25)11-3-5-17(23)22-18-21-16(12-26-18)15-4-1-2-10-20-15/h1-2,4,6-10,12H,3,5,11H2,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCESFJMXCLSLLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:

Formation of the thiazole ring: This can be achieved by reacting 2-aminopyridine with α-haloketones under basic conditions.

Introduction of the sulfonyl group: The thiazole intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Formation of the butanamide linkage: The final step involves coupling the sulfonylated thiazole with a butanoyl chloride derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group could yield sulfonic acids, while reduction of a nitro group would yield an amine.

Scientific Research Applications

The compound demonstrates a range of biological activities, particularly in antimicrobial and anticancer research:

- Antimicrobial Activity : Studies have shown that derivatives of compounds containing thiazole and sulfonamide groups exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial growth through disruption of metabolic pathways or cell wall synthesis .

- Anticancer Activity : Research indicates that this compound can inhibit the proliferation of cancer cells. For instance, it has been evaluated against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) using assays such as Sulforhodamine B (SRB). The results suggest that certain derivatives possess promising anticancer activity, potentially by inducing apoptosis or inhibiting cell cycle progression .

Case Study 1: Antimicrobial Evaluation

A study synthesized a series of thiazole derivatives similar to 4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide and evaluated their antimicrobial efficacy. The results indicated that certain compounds exhibited potent activity against various pathogens, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Screening

In another investigation, a derivative of this compound was tested for its anticancer properties against several cancer cell lines. The findings revealed significant cytotoxic effects, with some compounds showing IC50 values in the low micromolar range. Molecular docking studies further elucidated the binding interactions between these compounds and target proteins involved in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiazole or pyridine rings can enhance biological activity or selectivity towards specific targets. For example, substituting different groups on the thiazole ring has been shown to significantly affect both antimicrobial and anticancer activities .

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The sulfonyl group could act as a hydrogen bond acceptor, while the thiazole and pyridine rings could participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide: shares structural similarities with other sulfonyl-containing compounds, such as sulfonylureas and sulfonamides.

Thiazole derivatives: Compounds like thiazole-based antibiotics (e.g., sulfathiazole) share the thiazole ring structure.

Uniqueness

What sets this compound apart is the combination of the sulfonyl group with the thiazole and pyridine rings, which could confer unique biological activities and chemical reactivity.

Biological Activity

The compound 4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and enzyme inhibition. This article explores its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a sulfonamide moiety attached to a thiazole ring and a pyridine group, which are known for their pharmacological relevance. The presence of the 4-chlorophenyl group enhances its biological interactions.

1. Antibacterial Activity

Recent studies have demonstrated that derivatives of sulfonamides exhibit significant antibacterial properties. The synthesized compounds, including those related to our target compound, were evaluated against various bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to strong activity |

| Bacillus subtilis | Moderate to strong activity |

| Other strains tested | Weak to moderate activity |

In a specific study, several compounds exhibited IC50 values ranging from 1.13 µM to 6.28 µM against acetylcholinesterase (AChE), indicating their potential as effective antibacterial agents .

2. Enzyme Inhibition

The compound has shown promising results as an enzyme inhibitor, particularly against AChE and urease:

- Acetylcholinesterase (AChE) Inhibition : The IC50 values for selected compounds ranged from 0.63 µM to 6.28 µM , showcasing strong inhibitory effects compared to standard references .

- Urease Inhibition : The same compounds demonstrated significant urease inhibitory activity, which is crucial for developing treatments for conditions like urinary tract infections.

Case Study 1: Synthesis and Evaluation

A recent study synthesized various thiazole-containing compounds and evaluated their biological activities. Among these, the target compound was noted for its dual action as an AChE inhibitor and an antibacterial agent. The study utilized molecular docking to elucidate binding interactions with the active sites of enzymes, confirming the efficacy of these compounds in inhibiting enzyme activity .

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on understanding the structure-activity relationship of thiazole derivatives. The findings indicated that modifications in the sulfonamide group could significantly enhance biological activity, leading to more potent derivatives. This work supports the hypothesis that structural variations can optimize pharmacological effects .

Research Findings

The following table summarizes key research findings related to the biological activities of similar compounds:

| Compound | Activity Type | IC50 Value (µM) |

|---|---|---|

| 5-{1-[(4-chlorophenyl)sulfonyl]thiazole} | AChE Inhibitor | 2.14 |

| 5-{1-[(4-chlorophenyl)sulfonyl]thiazole} | Urease Inhibitor | 1.21 |

| Various thiazole derivatives | Antibacterial | Moderate to strong |

Q & A

Q. What are the key synthetic pathways for 4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide, and how can purity be optimized?

The synthesis typically involves sequential coupling reactions:

- Step 1 : Formation of the thiazole core via Hantzsch thiazole synthesis, using α-haloketones and thiourea derivatives under reflux conditions in ethanol .

- Step 2 : Sulfonylation of the 4-chlorophenyl group using chlorosulfonic acid, followed by nucleophilic substitution with the butanamide linker .

- Step 3 : Final coupling of the pyridinyl-thiazole moiety via amide bond formation, employing carbodiimide coupling agents (e.g., EDC/HCl) in anhydrous DMF .

Purity Optimization : Use thin-layer chromatography (TLC) for intermediate monitoring and recrystallization in ethanol:water (3:1) to remove unreacted starting materials. Confirm purity via HPLC (>95%) and -NMR integration .

Q. Which spectroscopic techniques are critical for structural confirmation, and how are data interpreted?

- -NMR : Key signals include the thiazole proton (δ 8.2–8.5 ppm), pyridinyl protons (δ 7.5–8.7 ppm), and sulfonyl-adjacent methylene protons (δ 3.1–3.4 ppm) .

- Mass Spectrometry (HRMS) : Look for the molecular ion peak [M+H] at m/z 462.07 (calculated for CHClNOS) .

- IR Spectroscopy : Confirm sulfonyl (S=O, 1350–1150 cm) and amide (C=O, 1650–1680 cm) groups .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and which software is recommended?

Single-crystal X-ray diffraction (SCXRD) is essential for determining bond angles, torsion angles, and non-covalent interactions (e.g., π-π stacking between pyridinyl and thiazole rings). Use SHELX for structure refinement:

Q. How do electronic effects of the 4-chlorophenyl and pyridinyl groups influence reactivity in biological systems?

- 4-Chlorophenyl : The electron-withdrawing Cl substituent enhances electrophilicity, facilitating interactions with nucleophilic residues (e.g., cysteine thiols in enzymes) .

- Pyridinyl : The lone pair on N participates in hydrogen bonding with Asp/Glu residues in target proteins. Density Functional Theory (DFT) via Multiwfn can map electrostatic potential surfaces to predict binding hotspots .

Q. How should researchers address contradictory bioactivity data across in vitro and in vivo models?

- In vitro : Optimize assay conditions (e.g., buffer pH, ATP concentration for kinase assays) to minimize false negatives. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

- In vivo : Consider pharmacokinetic factors (e.g., metabolic stability via liver microsomes) and use isotopic labeling () to track metabolite formation .

Methodological Challenges

Q. What strategies validate target engagement in complex biological matrices?

- Cellular Thermal Shift Assay (CETSA) : Monitor protein thermal stability shifts upon compound binding using Western blotting .

- Photoaffinity Labeling : Incorporate a diazirine moiety into the compound to crosslink with target proteins, followed by pull-down and LC-MS/MS identification .

Q. How can computational modeling guide SAR studies for derivatives?

- Molecular Docking (AutoDock Vina) : Screen derivatives against crystallized targets (e.g., COX-2 or EGFR) to prioritize substituents with optimal binding energies (ΔG < −8 kcal/mol) .

- QSAR Models : Use Hammett σ constants to correlate electronic effects of substituents (e.g., Cl vs. F) with IC values .

Data Contradiction Analysis

Q. How to reconcile discrepancies in IC50_{50}50 values between enzyme inhibition and cell-based assays?

- Enzyme Assays : Ensure substrate saturation (KM validation) and rule out assay interference (e.g., compound aggregation via dynamic light scattering) .

- Cell-Based Assays : Account for membrane permeability (logP >3) and efflux pump activity (e.g., P-gp inhibition controls) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.